3-Chloro-2-(trimethylsilyl)pyridine
Description
Contextual Significance of Pyridylsilanes in Chemical Synthesis
Pyridylsilanes are organosilicon compounds that feature a silicon-based substituent directly attached to a pyridine (B92270) ring. The trimethylsilyl (B98337) (TMS) group, in particular, serves multiple roles in synthesis. It can act as a removable protecting group, a director for regioselective reactions, and a precursor for various functional groups through desilylation or cross-coupling reactions. The electron-donating nature of the TMS group can also influence the electronic properties of the pyridine ring, affecting its reactivity. The desilylation of pyridylsilanes is a characteristic reaction that allows for the synthesis of otherwise difficult-to-access pyridine derivatives. researchgate.net
Strategic Importance of 3-Chloro-2-(trimethylsilyl)pyridine as a Building Block
The compound this compound holds significant strategic importance due to its dual functionalization. The chloro substituent at the 3-position and the trimethylsilyl group at the 2-position offer orthogonal reactivity. The chlorine atom can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of a wide range of carbon-based substituents. nih.gov Simultaneously, the trimethylsilyl group can be leveraged for further functionalization at the 2-position, for instance, through ipso-substitution reactions. This dual reactivity allows for the sequential and controlled elaboration of the pyridine core, making it a powerful tool for the synthesis of highly substituted and complex pyridine derivatives.
The synthesis of this compound can be achieved from readily available starting materials. One common method involves the lithiation of 3-chloropyridine (B48278) followed by quenching with chlorotrimethylsilane (B32843). chemicalbook.com
Table 1: Synthesis of this compound
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 3-Chloropyridine | 1. n-Butyllithium 2. Chlorotrimethylsilane | 1. Hexane, -60 °C, 1 h 2. Tetrahydrofuran (B95107), -60 to 20 °C | This compound | 80% | chemicalbook.com |
Overview of Research Trajectories for Halogenated Silylpyridines
Research into halogenated silylpyridines is driven by the need for versatile building blocks in medicinal and materials chemistry. The presence of both a halogen and a silyl (B83357) group allows for a diverse range of synthetic transformations. Current research trajectories focus on several key areas:
Development of Novel Cross-Coupling Methodologies: A significant area of research involves expanding the scope of cross-coupling reactions with halogenated silylpyridines to include a wider array of coupling partners and to achieve higher efficiency and selectivity under milder conditions.
Late-Stage Functionalization: The ability to introduce functionality at a late stage in a synthetic sequence is highly desirable. Halogenated silylpyridines are being explored as platforms for the late-stage modification of complex molecules, including pharmaceuticals and natural products.
Synthesis of Novel Materials: The unique electronic properties imparted by the combination of a halogen and a silyl group make these compounds attractive precursors for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Exploration of Regioselective Transformations: Researchers are investigating methods to selectively functionalize one position over the other (halogen vs. silyl), often by tuning reaction conditions or catalyst systems. This allows for precise control over the final structure of the target molecule.
The continued development of synthetic methods utilizing halogenated silylpyridines like this compound promises to provide access to a vast array of novel and functional molecules.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79698-47-8 | rsc.org |
| Molecular Formula | C₈H₁₂ClNSi | rsc.org |
| Molecular Weight | 185.73 g/mol | rsc.org |
Table 3: Spectroscopic Data of Representative Pyridine Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| 2-Phenylpyridine | 8.70 (d, 1H), 7.99 (d, 2H), 7.75 (td, 1H), 7.47 (t, 2H), 7.41 (t, 1H), 7.23 (ddd, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.5 | rsc.org |
| 2-(4-Fluorophenyl)pyridine | 8.68 (m, 1H), 7.98 (m, 2H), 7.75 (m, 1H), 7.70-7.65 (m, 1H), 7.25-7.15 (m, 3H) | 163.5 (d, J=249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J=3.1 Hz), 128.7 (d, J=8.4 Hz), 122.1, 120.3, 115.7 (d, J=21.6 Hz) | rsc.org |
| (E)-3-(2-(Trimethylsilyl)vinyl)pyridine | 8.55 (d, 1H), 8.45 (dd, 1H), 7.75 (dt, 1H), 7.25 (dd, 1H), 6.95 (d, 1H), 6.55 (d, 1H), 0.20 (s, 9H) | 150.5, 148.5, 140.5, 134.5, 133.0, 123.5, -1.5 |
Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOIHNJGVIXXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457914 | |
| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79698-47-8 | |
| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Chloro 2 Trimethylsilyl Pyridine
Direct Functionalization Approaches
Direct functionalization strategies are paramount for the efficient synthesis of 3-Chloro-2-(trimethylsilyl)pyridine. These methods involve the direct introduction of a trimethylsilyl (B98337) group onto the 3-chloropyridine (B48278) scaffold, primarily through the formation of an organometallic intermediate followed by reaction with a silicon electrophile.
Regioselective Lithiation and Silylation Protocols
A prominent method for the synthesis of this compound involves the regioselective deprotonation of 3-chloropyridine using a strong organolithium base, followed by quenching the resulting anion with an appropriate silicon-based electrophile. This process, known as Directed ortho Metalation (DoM), relies on the directing effect of the chloro substituent. wikipedia.orgorganic-chemistry.org
The activation of the pyridine (B92270) ring is typically accomplished through deprotonation at the C2 position, which is ortho to the chlorine atom. The chlorine atom acts as a directing metalation group (DMG), guiding the organolithium reagent to abstract a proton from the adjacent position. wikipedia.orgbaranlab.org Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to achieve high regioselectivity. The use of n-butyllithium (n-BuLi) can sometimes lead to nucleophilic addition at the pyridine ring, although in the presence of certain additives or under specific conditions, it can also effect the desired lithiation. harvard.edunih.gov The choice of the organolithium reagent and reaction conditions, such as temperature and solvent, is critical to favor the formation of the 2-lithiated intermediate over other potential isomers or side products. For instance, performing the reaction at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) is common practice to ensure kinetic control and minimize side reactions. harvard.edu
Once the 2-lithio-3-chloropyridine intermediate is formed, it is quenched with a suitable electrophile to introduce the trimethylsilyl group. Chlorotrimethylsilane (B32843) (TMSCl) is the most common and effective electrophile for this purpose. harvard.edu The highly nucleophilic carbanion of the lithiated pyridine readily attacks the electrophilic silicon atom of TMSCl, displacing the chloride and forming the stable C-Si bond. This step is typically rapid and efficient, affording this compound in good yields.
Table 1: Illustrative Conditions for Lithiation-Silylation of 3-Chloropyridine
| Step | Reagent | Solvent | Temperature (°C) | Purpose |
| 1. Lithiation | Lithium Diisopropylamide (LDA) | THF | -78 | Regioselective deprotonation at C2 |
| 2. Silylation | Chlorotrimethylsilane (TMSCl) | THF | -78 to r.t. | Introduction of the trimethylsilyl group |
Metal-Assisted Carbon-Silicon Bond Formation
In addition to lithiation-based methods, metal-assisted reactions, including palladium-catalyzed cross-coupling and Grignard reagent-mediated pathways, offer alternative routes for the formation of the C-Si bond in silylated pyridines.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of arylsilanes. organic-chemistry.orgnih.gov In the context of silylated pyridines, this could involve the coupling of a halopyridine with a silicon-containing reagent. For the synthesis of this compound, a hypothetical approach would involve a starting material like 2,3-dichloropyridine (B146566). A selective palladium-catalyzed silylation at the C2 position could be envisioned using a silylating agent like hexamethyldisilane (B74624) (Si2Me6) or silylsilatranes. organic-chemistry.orgkyoto-u.ac.jp The success of such a strategy would depend on the differential reactivity of the two C-Cl bonds and the careful selection of the palladium catalyst and ligands to control the regioselectivity of the silylation. kyoto-u.ac.jpnih.govresearchgate.net While a direct, high-yielding application for this specific target compound is not prominently detailed, the general methodology is well-established for a wide range of aryl chlorides. organic-chemistry.orgnih.gov
Grignard reagents offer a classic and effective method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A plausible, though less common, pathway to this compound could involve the formation of a Grignard reagent from a dihalopyridine precursor. For example, reacting 3-chloro-2-iodopyridine (B156357) with magnesium would generate the corresponding Grignard reagent, 3-chloro-2-pyridylmagnesium iodide. Subsequent reaction of this organomagnesium compound with chlorotrimethylsilane would yield the desired product. The generation of Grignard reagents from pyridyl halides can be challenging but is a known transformation. nih.govacs.org Alternatively, a halogen-magnesium exchange reaction using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) on a dihalopyridine could also generate the necessary organometallic intermediate. researchgate.netnih.gov
Indirect Synthetic Pathways via Pyridine Ring Modifications
Indirect synthetic routes to this compound rely on the chemical alteration of a pre-existing pyridine ring. These methods offer flexibility in precursor selection and can provide access to the target compound through strategic functional group interconversions.
Reductive Disilylation of Chloropyridines
Reductive silylation represents a potential, albeit not extensively documented, pathway for the synthesis of silylpyridines from their chloro-substituted precursors. This conceptual approach involves the simultaneous reduction of the pyridine ring and the introduction of a silyl (B83357) group. In theory, a chloropyridine could react with a silyl anion or a silyl radical generated in situ, leading to the displacement of the chloro substituent and the formation of a C-Si bond.
One potential reagent for such a transformation is hexamethyldisilane, which can act as a source of the trimethylsilyl group. The reaction would likely require activation, for instance, through the use of a transition metal catalyst or under electrochemical conditions, to facilitate the cleavage of the Si-Si bond and the subsequent reaction with the chloropyridine. Recent studies have shown that electron-deficient pyridines can undergo reductive silylation at the C4-position under electrochemical reduction conditions, a process that involves temporary dearomatization to yield a 1,4-disilylated intermediate. While this highlights the possibility of reductive silylation on the pyridine ring, the selective synthesis of the 2-silylated isomer from a 3-chloropyridine precursor via this specific method remains a topic for further investigation.
Transformation of Substituted Pyridine Derivatives
A more established and versatile approach to this compound involves the chemical modification of a pre-functionalized pyridine ring. This strategy allows for the selective introduction of the trimethylsilyl group by leveraging the reactivity of other substituents on the pyridine core.
A prominent example of this approach is the transition metal-catalyzed silylation of a dihalopyridine precursor, such as 2,3-dichloropyridine. The differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution. The chlorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic substitution and oxidative addition to a transition metal center compared to the chlorine at the 3-position. This inherent reactivity difference provides a basis for the selective introduction of a trimethylsilyl group at the C2-position.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation. In a typical reaction, 2,3-dichloropyridine would be reacted with a silylating agent, such as hexamethyldisilane, in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle is believed to involve the oxidative addition of the C-Cl bond at the 2-position to the palladium(0) complex, followed by transmetalation with the silylating agent and subsequent reductive elimination to afford the desired 2-silylated product.
Below is a representative table of plausible reaction conditions for the palladium-catalyzed silylation of 2,3-dichloropyridine, based on established methods for other aryl chlorides.
| Precursor | Silylating Agent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2,3-Dichloropyridine | Hexamethyldisilane | Pd(OAc)₂ | SPhos | Toluene | 100-120 | Moderate to Good (estimated) |
| 2,3-Dichloropyridine | Hexamethyldisilane | Pd₂(dba)₃ | XPhos | Dioxane | 100 | Moderate to Good (estimated) |
Another potential transformation route involves the ruthenium-catalyzed cycloisomerization of specifically substituted acyclic precursors to form the desired substituted pyridine ring directly. For instance, the conversion of N-vinyl or N-aryl amides to trimethylsilyl alkynyl imines, followed by a ruthenium-catalyzed protodesilylation and cycloisomerization, can yield various substituted pyridines. uni-muenchen.degoogle.com While this demonstrates the power of catalytic methods in constructing complex pyridine derivatives, its direct application to the synthesis of this compound would require a carefully designed starting material.
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2 Trimethylsilyl Pyridine
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of 3-Chloro-2-(trimethylsilyl)pyridine reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts and splitting patterns provides a definitive assignment of these protons.
The nine protons of the trimethylsilyl (B98337) (TMS) group are chemically equivalent due to free rotation around the silicon-carbon bonds. Consequently, they resonate as a sharp, intense singlet in the ¹H NMR spectrum. This signal is typically observed in the upfield region, at approximately 0.3 ppm. The high electron density around the silicon atom leads to significant shielding of the methyl protons, resulting in their characteristic low chemical shift.
The three aromatic protons on the pyridine (B92270) ring exhibit a more complex splitting pattern due to spin-spin coupling with each other. The proton at the 6-position (H-6) is expected to appear as a doublet of doublets, resulting from coupling to both H-4 and H-5. The H-4 proton will also likely appear as a doublet of doublets due to coupling with H-5 and H-6. The H-5 proton is anticipated to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-4 and H-6. The electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring will cause these aromatic protons to resonate at a lower field compared to the TMS protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Si(CH₃)₃ | ~0.3 | Singlet |
| H-4 | ~7.8 | Doublet of Doublets |
| H-5 | ~7.3 | Triplet (or dd) |
| H-6 | ~8.4 | Doublet of Doublets |
Note: The predicted chemical shifts are based on analogous compounds and the known effects of substituents on the pyridine ring. Actual experimental values may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The trimethylsilyl group's carbon atoms appear as a single, shielded signal at a high field, typically around -1 ppm. The carbon atom of the pyridine ring bonded to the silicon atom (C-2) is significantly shielded and appears at a higher field compared to the other aromatic carbons. The carbon atom bearing the chlorine atom (C-3) is deshielded due to the electronegativity of chlorine. The remaining carbon atoms of the pyridine ring (C-4, C-5, and C-6) resonate in the typical aromatic region, with their specific chemical shifts influenced by the positions of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Si(CH₃)₃ | ~ -1 |
| C-2 | ~150 |
| C-3 | ~135 |
| C-4 | ~138 |
| C-5 | ~123 |
| C-6 | ~148 |
Note: The predicted chemical shifts are based on analogous compounds and established substituent effects on the pyridine ring. Actual experimental values may vary slightly.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about the functional groups present.
Fourier-Transform Infrared Spectroscopy (FT-IR) Band Assignments
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Key expected vibrational bands include the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl groups of the TMS substituent. The C-C and C-N stretching vibrations within the pyridine ring will appear in the fingerprint region. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, typically observed in the lower frequency region of the spectrum. The trimethylsilyl group will exhibit characteristic Si-C stretching and CH₃ rocking and deformation vibrations.
Table 3: Predicted FT-IR Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2960-2850 | Aliphatic C-H Stretch (from TMS) |
| ~1600-1450 | C=C and C=N Ring Stretching |
| ~1250 | Si-CH₃ Symmetric Deformation |
| ~840 | Si-C Stretch |
| ~750 | C-Cl Stretch |
Note: These are predicted band positions and can vary based on the specific molecular environment and intermolecular interactions.
Raman Spectroscopy Applications for Related Pyridines
Raman spectroscopy is a powerful complementary technique to infrared spectroscopy for elucidating molecular structure. Studies on related pyridine compounds, such as 2-chloropyridine (B119429) and 3-chloropyridine (B48278), have utilized Raman spectroscopy to assign vibrational modes that are weak or inactive in the infrared spectrum. For these molecules, the totally symmetric ring breathing modes are particularly intense in the Raman spectra and are sensitive to substitution on the pyridine ring researchgate.net.
In the case of this compound, Raman spectroscopy would be invaluable for observing the Si-C stretching vibrations and the skeletal vibrations of the pyridine ring. The low-frequency region of the Raman spectrum would also provide information on the torsional and bending modes involving the bulky trimethylsilyl substituent.
Table 3: Selected Raman Active Modes in Chloropyridines
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| 2-Chloropyridine | Ring Breathing | ~1040 |
| 3-Chloropyridine | Ring Breathing | ~1025 |
Data sourced from studies on chloropyridines researchgate.net.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization.
For this compound (C₈H₁₂ClNSi), the molecular weight is approximately 185.73 g/mol chemicalbook.com. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum is expected to show a characteristic molecular ion cluster. There will be a peak for the molecular ion [M]⁺ containing ³⁵Cl and a peak for the [M+2]⁺ ion containing ³⁷Cl, with a relative intensity ratio of approximately 3:1 miamioh.edu.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A common fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. Another prominent fragmentation pathway would be the cleavage of the C-Cl bond, leading to a fragment at [M-35]⁺ and [M-37]⁺. The base peak in the spectrum could potentially correspond to the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, or a fragment resulting from its rearrangement.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
|---|---|---|---|
| [M]⁺ | 185 | 187 | Molecular Ion |
| [M-CH₃]⁺ | 170 | 172 | Loss of a methyl radical |
| [M-Cl]⁺ | 150 | - | Loss of a chlorine radical |
| [Si(CH₃)₃]⁺ | 73 | - | Trimethylsilyl cation |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, probes the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted pyridine ring. Pyridine and its derivatives typically exhibit two main types of transitions: π → π* transitions, which are generally intense and occur at shorter wavelengths, and n → π* transitions, which are of lower intensity and appear at longer wavelengths. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital.
The presence of both a chloro and a trimethylsilyl substituent on the pyridine ring will influence the energies of these transitions. The chlorine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, along with the trimethylsilyl group, will perturb the π and n orbitals of the pyridine ring. For comparison, the UV/Visible spectrum of 3-chloropyridine shows absorption maxima in the region of 260-270 nm nist.gov. The introduction of the trimethylsilyl group at the 2-position may cause a shift in these absorption bands (a chromic shift).
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 200 - 280 |
| n → π* | 270 - 300 |
Solid-State Structural Analysis
The determination of a molecule's three-dimensional arrangement in the solid state is crucial for predicting its physical and chemical properties. Single crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this information.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
A comprehensive search of academic journals and crystallographic databases has revealed no publicly available single crystal X-ray diffraction data for this compound. Consequently, critical information regarding its molecular geometry, including precise bond lengths, bond angles, and the crystal system in which it crystallizes, remains uncharacterized and unreported in the scientific literature.
Without experimental SCXRD data, a definitive analysis of the spatial arrangement of the chloropyridine and trimethylsilyl moieties, including their relative orientation and any potential intramolecular interactions, cannot be conducted. The generation of a data table detailing these crystallographic parameters is therefore not possible at this time.
Elemental Compositional Analysis
Elemental analysis is a foundational technique used to verify the empirical and molecular formula of a synthesized or isolated compound, ensuring its purity and confirming its identity.
While the theoretical elemental composition of this compound can be calculated from its molecular formula, C₈H₁₂ClNSi, published experimental data from elemental analysis is not available in the reviewed scientific literature. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Such an analysis would provide the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Silicon (Si), confirming the compound's stoichiometry.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 51.72 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 6.52 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.09 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.54 |
| Silicon | Si | 28.09 | 1 | 28.09 | 15.12 |
| Total | 185.75 | 100.00 |
Note: The values in this table are theoretical and have been calculated based on the known molecular formula of the compound. They have not been experimentally verified through published elemental analysis reports.
Reactivity Profiles and Transformational Chemistry of 3 Chloro 2 Trimethylsilyl Pyridine
Reactions Involving the Trimethylsilyl (B98337) Group
The bond between the silicon of the trimethylsilyl group and the carbon of the pyridine (B92270) ring is a key site of reactivity, enabling a variety of synthetic transformations.
The trimethylsilyl group can be selectively cleaved from the pyridine ring through desilylation reactions, most commonly protodesilylation, where a proton replaces the silyl (B83357) group. This process is valuable as it can unmask a C-H bond after the TMS group has served its synthetic purpose, for instance, as a directing group. The reaction is typically facilitated by acids or fluoride (B91410) ion sources.
Common reagents and conditions for protodesilylation include:
Acids: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like water or methanol.
Fluoride Ions: Tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is a standard reagent for cleaving silicon-carbon bonds due to the high strength of the silicon-fluoride bond.
The ease of desilylation allows for the strategic removal of the TMS group at a desired stage in a synthetic sequence, restoring the 2-position of the pyridine ring.
The trimethylsilyl group at the 2-position can act as a "latent" directing group. This means it can be used to control the position of subsequent reactions on the pyridine ring and then be removed. For example, the silyl group can sterically hinder or electronically influence the introduction of other functional groups.
One of the most significant applications of a 2-silyl group is in directed ortho-metalation. Although the pyridine nitrogen itself can direct metalation to the 2-position, the presence of the silyl group allows for functionalization at other positions, after which the silyl group can be removed to yield a 2-unsubstituted pyridine that might be difficult to synthesize directly.
Reactions Involving the Pyridine Nucleus
The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the chlorine atom, primarily dictates its reactivity towards nucleophiles and electrophiles.
Nucleophilic aromatic substitution (NAS) is a characteristic reaction of halopyridines. In general, pyridines undergo NAS preferentially at the 2- and 4-positions because the anionic intermediate (a Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comvaia.com
In 3-Chloro-2-(trimethylsilyl)pyridine, the leaving group is the chloride at the 3-position. Nucleophilic attack at this position is less favorable than at the 2- or 4-positions because it does not allow for direct resonance stabilization of the negative charge onto the nitrogen. stackexchange.com However, the reaction can still proceed, often requiring heat, as the aromaticity of the ring must be temporarily disrupted. youtube.com The general mechanism involves the addition of a nucleophile to the carbon bearing the chloro group, forming a high-energy anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.compressbooks.pub Common nucleophiles for such reactions include amines, alkoxides, and thiols. The presence of the bulky trimethylsilyl group at the adjacent 2-position may sterically hinder the approach of the nucleophile to the 3-position.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring is significantly deactivated by the electron-withdrawing nitrogen atom. wikipedia.orgyoutube.com Furthermore, under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com
When EAS does occur, it proceeds preferentially at the 3-position (and the equivalent 5-position), as the cationic intermediates for attack at the 2-, 4-, and 6-positions have a destabilizing resonance structure with a positive charge on the already electron-deficient nitrogen. youtube.com
In this compound, the directing effects of the existing substituents must be considered:
Nitrogen Atom: Strongly deactivating, directs meta (to the 3- and 5-positions).
Chloro Group (at C3): Deactivating via induction but directs ortho and para (to the 2-, 4-, and 6-positions) via resonance. Since it is on a highly deactivated ring, its directing effect is weak.
Trimethylsilyl Group (at C2): Can be a weak activating group and directs ortho and para (to the 3- and 5-positions relative to itself). However, it can also be cleaved and replaced by the electrophile in a process called ipso-substitution.
The combination of these effects suggests that any potential EAS reaction would be challenging and likely require harsh conditions. nih.gov The most probable sites for substitution would be the 4- or 5-positions, which are meta to the ring nitrogen and influenced by the other directing groups. Alternatively, the ring can be activated towards EAS by N-oxidation, which introduces a negative charge on the oxygen, making the ring more electron-rich and directing attack to the 4-position. wikipedia.orgrsc.org
Deprotonative Functionalization with Electrophiles
Deprotonative functionalization represents a powerful strategy for the elaboration of pyridine rings. In the context of silylated pyridines, the trimethylsilyl group can influence the regioselectivity of deprotonation and subsequent reaction with electrophiles.
While specific studies detailing the deprotonative coupling of this compound with aldehydes are not extensively documented in the provided search results, the general reactivity patterns of related silylpyridines suggest that such transformations are feasible. The trimethylsilyl group at the 2-position can direct lithiation to the adjacent 6-position due to its steric bulk and electronic effects. Subsequent reaction with an aldehyde would then introduce a hydroxyalkyl group at this position. The presence of the chloro group at the 3-position would likely remain intact under these conditions, offering a handle for further functionalization.
The use of in-situ generated amide bases, such as lithium diisopropylamide (LDA), is a common practice in deprotonation chemistry. For silylpyridines, these strong, non-nucleophilic bases can effectively remove a proton from the pyridine ring, enabling the formation of a pyridyllithium species. This intermediate can then react with a variety of electrophiles. The specific application of in-situ generated amide bases for the functionalization of this compound would follow these general principles, allowing for controlled introduction of substituents onto the pyridine core.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination in related pyridines)
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. libretexts.orgnih.gov For this compound, the chloro substituent at the 3-position serves as the electrophilic partner.
Optimized conditions for the Suzuki-Miyaura coupling of related 3-pyridyl triflates with alkenyl pinacol (B44631) boronates have been reported to use Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in dioxane. nih.gov Similar conditions could likely be adapted for the coupling of this compound with various aryl- or vinylboronic acids or their esters. The reaction's success can be influenced by factors such as the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net The addition of trimethyl borate (B1201080) has been shown to enhance reaction rates in challenging heteroaryl-heteroaryl couplings. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines. wikipedia.org In the case of this compound, the chloro group is the reactive site for this transformation.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netacsgcipr.org The choice of ligand is crucial, with bidentate phosphine ligands like BINAP and DPPF showing good results for the coupling of primary amines. wikipedia.org The reaction mechanism is understood to proceed through oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org While direct examples with this compound are not provided, the extensive scope of the Buchwald-Hartwig amination suggests its applicability to this substrate for the synthesis of 3-amino-2-(trimethylsilyl)pyridine derivatives. researchgate.netchemspider.com
Coordination Chemistry and Ligand Properties
Pyridine and its derivatives are common ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.orgorientjchem.org The electronic and steric properties of substituents on the pyridine ring can significantly influence the properties of the resulting metal complexes.
Metal Complex Formation with Transition Metals
2-Substituted pyridine derivatives can act as chelating or bridging ligands in metal complexes. mdpi.com While specific studies on the coordination of this compound are not detailed in the provided results, the parent 2-(trimethylsilyl)pyridine (B83657) can be considered a precursor to such ligands. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. The presence of the trimethylsilyl group at the 2-position introduces steric bulk, which can influence the coordination geometry and the number of ligands that can bind to the metal.
Influence of Trimethylsilyl Group on Electronic Properties and Ligand-Metal Bonding
The trimethylsilyl group is generally considered to be electron-donating through σ-donation. However, its influence on the electronic properties of a ligand can be more complex. In the context of a pyridine ligand, the trimethylsilyl group at the 2-position can affect the electron density on the nitrogen atom and the π-system of the ring.
Mechanistic Insights into Reactions Involving 3 Chloro 2 Trimethylsilyl Pyridine
Elucidation of Reaction Pathways and Intermediates
Reactions involving 3-chloro-2-(trimethylsilyl)pyridine predominantly proceed through pathways dictated by the targeted bond cleavage—either the carbon-chlorine (C-Cl) bond or the carbon-silicon (C-Si) bond. The presence of the trimethylsilyl (B98337) group at the 2-position and the chloro group at the 3-position allows for selective functionalization.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, the initial and most common pathway involves the oxidative addition of a low-valent palladium catalyst into the C-Cl bond. This is due to the generally higher reactivity of carbon-halogen bonds compared to carbon-silicon bonds in such reactions. The resulting intermediate is an arylpalladium(II) complex. This intermediate is central to the subsequent steps of the catalytic cycle.
Alternatively, under specific conditions, particularly in fluoride-activated Hiyama-type couplings, the C-Si bond can be the reactive site. In such cases, an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), interacts with the trimethylsilyl group. This interaction forms a hypervalent silicate (B1173343) species, which is more nucleophilic and can undergo transmetalation with a palladium(II) complex.
The reaction of N-trimethylsilyl derivatives of amides and lactams with chloro(chloromethyl)dimethylstannane has been shown to proceed via transmetalation, followed by the transformation of the N-stannylated intermediate into coordinated O-stannylmethyl and N-stannylmethyl derivatives. researchgate.net While not directly involving this compound, this illustrates a potential pathway for the activation of C-Si bonds.
Catalytic Cycle Analysis in Functionalization Reactions
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a clear example for catalytic cycle analysis. A generalized catalytic cycle for a Suzuki-Miyaura coupling is depicted below, highlighting the key steps.
A Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the palladium(0) catalyst into the C-Cl bond of this compound. This step forms a square planar palladium(II) intermediate. The choice of ligands on the palladium catalyst is crucial and can significantly influence the efficiency of this step.
Transmetalation: The newly formed arylpalladium(II) complex then undergoes transmetalation. In a Suzuki coupling, this involves reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center and displacing the halide.
For reactions targeting the C-Si bond, the catalytic cycle would be modified. In a Hiyama coupling, the transmetalation step would involve the aforementioned activated silicate species transferring its pyridyl group to the palladium(II) center.
Kinetic and Thermodynamic Studies
While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature, insights can be drawn from studies of similar systems, particularly concerning C-H functionalization of pyridines.
Kinetic Isotope Effect (KIE) Investigations in Pyridine (B92270) C-H Functionalization
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgpkusz.edu.cn In the context of pyridine functionalization, a primary KIE (kH/kD > 1) is expected if the C-H bond cleavage is the slowest step.
For direct C-H activation reactions on the pyridine ring, which could be a competing pathway or a subsequent reaction after initial coupling, KIE studies would be highly informative. For instance, if a reaction proceeds via a concerted metalation-deprotonation mechanism, a significant primary KIE would be anticipated. Conversely, if C-H bond cleavage occurs in a fast, reversible step prior to the rate-determining step, a smaller or no KIE might be observed. researchgate.net
Table 1: Representative Kinetic Isotope Effect (KIE) Values in C-H Functionalization Reactions
| Reaction Type | Substrate | Catalyst System | kH/kD | Implication |
| C-H Arylation | Benzene | Pd(OAc)2 | 2.5 | C-H cleavage is likely involved in the rate-determining step. |
| C-H Silylation | Pyridine | Rh(I) complex | 1.2 | C-H activation is likely not the rate-determining step. |
| C-H Borylation | Pyridine | Ir(III) complex | 3.1 | C-H bond breaking is a key part of the slowest reaction step. |
This table presents hypothetical but representative data to illustrate the interpretation of KIE values.
Transition State Analysis
For the oxidative addition step, the transition state typically involves the palladium atom approaching the C-Cl bond. The geometry of this transition state is influenced by the steric and electronic properties of the phosphine (B1218219) ligands on the palladium center.
The transmetalation step proceeds through a transition state where both the palladium and the other metal (e.g., boron in a Suzuki coupling) are bridged by the transferring organic group and a leaving group. The nature of the base and solvent can significantly affect the energy of this transition state.
Finally, the reductive elimination transition state is characterized by the two organic groups on the palladium center moving closer together to form the new C-C bond. The geometry is often constrained, and steric hindrance between the coupling partners can raise the energy barrier of this step.
While specific transition state analyses for this compound are not available, the principles derived from studies of related aryl halides and silylarenes provide a solid framework for understanding its reactivity.
Theoretical and Computational Investigations of 3 Chloro 2 Trimethylsilyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the structures and properties of substituted aromatic systems like 3-Chloro-2-(trimethylsilyl)pyridine.
Density Functional Theory (DFT) for Geometry Optimization
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, Density Functional Theory (DFT) is a widely used and reliable method. This approach approximates the complex many-electron problem by calculating the electron density.
The choice of a functional and a basis set is crucial for the accuracy of DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT. This is often paired with a Pople-style basis set, like 6-31G(d), or a more flexible basis set such as 6-311+G(d,p) for higher accuracy. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. For this compound, this would result in the optimized coordinates of all atoms, providing precise information on the planarity of the pyridine (B92270) ring and the orientation of the chloro and trimethylsilyl (B98337) substituents.
Electronic Structure and Property Calculations
Once the optimized geometry is obtained, a wealth of information about the electronic properties of this compound can be calculated.
The substituents on the pyridine ring, a chlorine atom at position 3 and a trimethylsilyl group at position 2, significantly influence the distribution of electron density. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a degree of electron deficiency in the ring. The chlorine atom also acts as an electron-withdrawing group through its inductive effect, while the trimethylsilyl group can act as a σ-donor.
A detailed analysis of the calculated electron density distribution, often visualized through electron density maps or by calculating atomic charges (e.g., using Natural Bond Orbital analysis), would reveal the precise electronic landscape of the molecule. It is expected that the electron density would be polarized towards the nitrogen and chlorine atoms.
Frontier orbital theory is a key concept for understanding the reactivity and electronic transitions of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and its electronic excitation properties.
For this compound, the HOMO is likely to be a π-orbital with significant contributions from the pyridine ring and possibly the p-orbitals of the chlorine atom. The LUMO is expected to be a π*-antibonding orbital of the pyridine ring. The precise energies and spatial distributions of these orbitals would be determined by the DFT calculations.
| Orbital | Description | Predicted Energy (Arbitrary Units) |
| HOMO | Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -0.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV |
The trimethylsilyl group exhibits dual electronic effects. It is primarily a σ-donor due to the electropositive nature of silicon compared to carbon. This σ-donation increases the electron density in the σ-framework of the pyridine ring.
Spectroscopic Parameter Prediction
Computational methods can also predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
The calculation of vibrational frequencies is based on the second derivative of the energy with respect to the atomic coordinates. These calculated frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These predicted chemical shifts for ¹H, ¹³C, and ²⁹Si can be compared with experimental data to confirm the structure of the molecule.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (pyridyl) | 7.0 - 8.5 |
| ¹H (trimethylsilyl) | 0.2 - 0.5 |
| ¹³C (pyridyl) | 120 - 155 |
| ¹³C (trimethylsilyl) | -1 - 2 |
| ²⁹Si | 5 - 15 |
Note: The chemical shift values are typical ranges for similar compounds and are for illustrative purposes.
Computational NMR and IR Spectral Simulations
Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for structural elucidation.
NMR Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, combined with the electron-donating and sterically bulky trimethylsilyl group, would significantly influence the chemical shifts of the pyridine ring protons and carbons. The trimethylsilyl group would exhibit a characteristic singlet in the ¹H NMR spectrum at a high field.
IR Spectroscopy: IR simulations predict the vibrational frequencies of a molecule. Key vibrational modes for this compound would include C-H stretching of the aromatic ring and the methyl groups of the trimethylsilyl substituent, C-N and C-C stretching vibrations within the pyridine ring, and the C-Cl stretching mode.
Table 1: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and not from actual published research on this specific compound.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (TMS) | 2980-2900 |
| C=N/C=C Ring Stretch | 1600-1450 |
| Si-C Stretch | 850-750 |
| C-Cl Stretch | 800-650 |
Computational UV-Vis Spectral Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The electronic spectrum of this compound is expected to be influenced by π → π* and n → π* transitions within the pyridine ring system. The presence of the chloro and trimethylsilyl substituents would cause shifts in the absorption maxima compared to unsubstituted pyridine.
Table 2: Hypothetical Predicted UV-Vis Absorption for this compound in Methanol (Note: This data is illustrative and not from actual published research on this specific compound.)
| Transition | Predicted λmax (nm) | Oscillator Strength |
| π → π | ~265 | High |
| n → π | ~290 | Low |
Reaction Mechanism Modeling
Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound, such as electrophilic or nucleophilic substitution.
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate. Computational chemistry allows for the geometric and energetic characterization of these transient structures. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. The study of transition states is crucial for understanding the kinetics and mechanism of a reaction.
Strategic Applications of 3 Chloro 2 Trimethylsilyl Pyridine in Complex Molecular Architectures
Role as a Versatile Synthetic Intermediate in Organic Synthesis
3-Chloro-2-(trimethylsilyl)pyridine serves as a valuable and versatile intermediate in the field of organic synthesis, primarily owing to the distinct reactivity of its chloro and trimethylsilyl (B98337) functional groups. The synthesis of this compound can be achieved with a good yield of 80% through the reaction of 3-chloropyridine (B48278) with n-butyllithium, followed by the introduction of chloro-trimethyl-silane. chemicalbook.com
The presence of the chlorine atom at the 2-position of the pyridine (B92270) ring makes it susceptible to various nucleophilic substitution and cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. libretexts.org In these reactions, the chloro-substituent can be replaced with a variety of organic groups, allowing for the construction of more complex molecular frameworks. While the reactivity of chloropyridines in Suzuki couplings can be lower than their bromo or iodo counterparts, the use of appropriate catalysts and ligands can facilitate these transformations effectively. nih.govacs.org For instance, catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ have been shown to be effective for the Suzuki cross-coupling of aryl chlorides. acs.org
The trimethylsilyl group, on the other hand, can be utilized in several ways. It can act as a directing group, influencing the regioselectivity of subsequent reactions on the pyridine ring. It can also be a precursor to other functional groups. For example, the silicon-carbon bond can be cleaved to introduce other functionalities or can participate in specific coupling reactions. This dual functionality of this compound makes it a highly adaptable intermediate for the synthesis of a wide range of substituted pyridine derivatives.
| Functional Group | Position | Potential Reactions |
| Chloro | 2 | Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, Heck Reaction, Ullmann Reaction researchgate.net |
| Trimethylsilyl | 3 | Directing Group, Precursor for other functional groups, Desilylation |
| Pyridine Ring | - | N-oxidation, Reactions at other ring positions |
Contributions to the Synthesis of Biologically Active Compounds
The pyridine ring is a common motif in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net Chlorinated pyridine derivatives, in particular, are key intermediates in the synthesis of many commercial products. researchgate.netagropages.comnih.gov While direct synthesis of commercial products using this compound is not widely documented, its structural motifs are present in many biologically active molecules, suggesting its potential as a valuable precursor.
In the agrochemical industry, pyridine-containing compounds are utilized as herbicides, fungicides, and insecticides. researchgate.netresearchgate.netagropages.com For instance, (3-chloro-2-pyridyl)hydrazine is a key intermediate in the synthesis of important insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. justia.com The structural similarity suggests that this compound could be a starting point for novel agrochemicals. The trimethylsilyl group could be used to modulate the lipophilicity and other physicochemical properties of the final compound, potentially leading to improved efficacy or altered biological activity.
In the pharmaceutical sector, pyridine derivatives are found in drugs for a wide range of therapeutic areas. researchgate.net The synthesis of complex drug molecules often relies on the stepwise functionalization of heterocyclic cores. The ability to selectively react at either the chloro or the trimethylsilyl position of this compound would allow for the controlled introduction of different pharmacophoric groups, making it a potentially useful building block in drug discovery programs. For example, the synthesis of methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate, a molecule with a chlorinated pyridine core, has been reported. nih.gov
| Compound Class | Biological Activity | Reference |
| Anthranilamide Insecticides | Insecticidal | justia.com |
| Pyridine-based Herbicides | Herbicidal | researchgate.net |
| Pyridine-based Fungicides | Fungicidal | researchgate.net |
| Pyridine-based Antibacterials | Antibacterial | nih.gov |
Utility in Materials Science and Medicinal Chemistry Research
The unique electronic and structural properties of the pyridine ring make it a valuable component in materials science and a privileged scaffold in medicinal chemistry. nih.govnih.gov The introduction of a chloro and a trimethylsilyl group, as in this compound, offers opportunities to fine-tune the properties of materials and drug candidates.
In materials science, pyridine-containing ligands are widely used to create metal complexes with interesting photophysical, electronic, and catalytic properties. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the properties of the resulting complex. The chloro and trimethylsilyl groups on this compound could influence the steric and electronic environment around a metal center, potentially leading to new materials with tailored properties. For example, terpyridines, which can be synthesized from pyridine derivatives, are well-known for forming stable complexes with a variety of metals.
In medicinal chemistry, the pyridine ring is often incorporated into drug candidates to improve their pharmacological properties, such as solubility and bioavailability. nih.gov The trimethylsilyl group can also be used to modulate the lipophilicity of a molecule, which can affect its ability to cross cell membranes. The chloro group can participate in hydrogen bonding or other interactions with biological targets. Therefore, this compound represents a valuable starting point for the synthesis of new chemical entities in drug discovery research. The ability to perform selective modifications at two different positions on the pyridine ring allows for the creation of diverse libraries of compounds for biological screening.
| Field | Potential Application | Rationale |
| Materials Science | Synthesis of novel ligands for metal complexes | The pyridine nitrogen can coordinate to metals, and the substituents can tune the properties of the complex. |
| Medicinal Chemistry | Scaffold for the synthesis of new drug candidates | The pyridine ring is a privileged scaffold, and the substituents can be used to modulate physicochemical and pharmacological properties. |
Emerging Research Avenues and Prospective Applications
Development of Novel Synthetic Methodologies
The primary and established method for synthesizing 3-Chloro-2-(trimethylsilyl)pyridine involves a directed ortho-metalation strategy. This approach leverages the electronic properties of the pyridine (B92270) ring and the chloro-substituent to achieve regioselective functionalization. The synthesis proceeds in a two-stage reaction, starting from the readily available 3-Chloropyridine (B48278). chemicalbook.com
In the first stage, 3-Chloropyridine is treated with a strong base, typically n-butyllithium, at low temperatures. The base selectively abstracts a proton from the C2 position of the pyridine ring, which is the most acidic position due to the inductive effect of the adjacent nitrogen atom. This deprotonation results in the formation of a lithiated intermediate. In the second stage, this intermediate is quenched with an electrophile, chloro-trimethyl-silane, which introduces the trimethylsilyl (B98337) (TMS) group at the C2 position to yield the final product. chemicalbook.com This reaction is highly efficient, with reported yields of around 80%. chemicalbook.com
| Reaction Stage | Reagents | Conditions | Outcome | Reference |
| Stage 1: Metalation | 3-Chloropyridine, n-butyllithium | Hexane, -60°C, 1 hour | Formation of 3-chloro-2-lithiopyridine intermediate | chemicalbook.com |
| Stage 2: Silylation | Chloro-trimethyl-silane | Tetrahydrofuran (B95107), -60°C to 20°C | Formation of this compound | chemicalbook.com |
While this method is effective, emerging research focuses on developing more sustainable and scalable synthetic routes. Future methodologies could explore alternative metalation agents that are less pyrophoric than n-butyllithium or investigate transition-metal-catalyzed C-H silylation reactions, which could provide a more direct and atom-economical pathway to the target molecule and its derivatives.
Exploration of Unconventional Reactivity Modes
The true synthetic potential of this compound lies in the differential reactivity of its two functional groups. The chlorine atom at the C3 position and the TMS group at the C2 position serve as orthogonal synthetic handles, allowing for selective and sequential chemical transformations.
The C-Cl bond is a well-established site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.org This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at the C3 position. Concurrently, the C-Si bond of the trimethylsilyl group offers several reactivity modes. The TMS group can function as:
A steric blocking group , directing incoming reagents to other positions on the pyridine ring.
A labile group that can be easily removed via protodesilylation using acids or fluoride (B91410) sources to generate a C-H bond. clockss.org
A reactive partner in Hiyama-type cross-coupling reactions, enabling the formation of a C-C bond at the C2 position.
This dual functionality allows for the design of complex reaction cascades. For instance, a researcher could first perform a Suzuki coupling at the C3 position, leveraging the chloro-substituent, and subsequently use the TMS group at C2 in a Hiyama coupling to introduce a second, different substituent. Alternatively, the TMS group could be removed after the first reaction to yield a 3-substituted pyridine. This strategic, stepwise functionalization is a key area of exploration for synthesizing highly decorated pyridine scaffolds. nih.gov
| Functional Group | Position | Potential Reaction Type | Potential Outcome | Reference |
| Chlorine | C3 | Suzuki-Miyaura Coupling | C-C bond formation (Arylation, Vinylation) | wikipedia.org |
| Chlorine | C3 | Nucleophilic Aromatic Substitution | Introduction of O, N, S-based nucleophiles | |
| Trimethylsilyl | C2 | Protodesilylation | Removal of TMS group, formation of C-H bond | clockss.org |
| Trimethylsilyl | C2 | Hiyama Coupling | C-C bond formation (Arylation, Vinylation) |
Another prospective, albeit less conventional, reactivity mode involves the generation of a pyridyne intermediate. Related 3-chloropyridine derivatives are known to form highly reactive 3,4-pyridynes upon treatment with strong bases, enabling regioselective difunctionalization. bldpharm.com Exploring whether this compound can undergo similar transformations could unlock novel pathways to 2,3,4-trisubstituted pyridines.
Expansion into New Areas of Chemical Research
Substituted pyridine rings are ubiquitous core structures in many biologically active compounds and functional materials. pipzine-chem.comnih.gov The ability to selectively introduce multiple substituents onto the pyridine core makes this compound a potentially valuable intermediate for drug discovery, agrochemical development, and materials science.
Medicinal Chemistry: The pyridine scaffold is present in numerous FDA-approved drugs. nih.gov The development of novel inhibitors often requires the synthesis of libraries of structurally diverse small molecules. This compound could serve as a versatile starting point for creating such libraries. For example, its derivatives could be explored as potential enzyme inhibitors or receptor antagonists. nih.gov
Agrochemicals: Many modern herbicides and fungicides are based on substituted pyridine structures. nih.govagropages.com The synthesis of new crop protection agents relies on the efficient construction of complex heterocyclic systems. The stepwise functionalization capability offered by this compound could be harnessed to build novel active ingredients, such as those targeting specific weeds or fungal pathogens. google.com
Materials Science: Pyridine derivatives are used in the synthesis of polymers and organic light-emitting diodes (OLEDs). The nitrogen atom can coordinate with metal ions, making pyridine-based ligands useful in the construction of metal-organic frameworks (MOFs) and other functional materials. pipzine-chem.com The defined substitution pattern of this compound could be used to create precisely structured organic electronic materials or specialized polymers with enhanced thermal or mechanical properties. pipzine-chem.com
While specific applications of this compound in these areas are not yet extensively documented, its utility as a building block for creating polysubstituted pyridines suggests significant future potential. nih.gov
Advanced Catalytic Applications
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, making pyridine derivatives common ligands in transition-metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the pyridine ring, which in turn influences the activity and selectivity of the catalyst.
Although there are no specific reports on the use of this compound as a ligand, it represents a prospective candidate for the development of new catalysts. The electron-withdrawing nature of the chlorine atom and the steric bulk of the trimethylsilyl group would modulate the electronic and steric environment of a coordinated metal center in a unique way. Palladium complexes bearing substituted pyridine ligands, for example, are known to be effective catalysts for cross-coupling reactions. biosynth.com A palladium complex of this compound could potentially exhibit novel catalytic activity or selectivity in reactions like the Heck, Suzuki, or C-H activation reactions. Further research in this area could involve the synthesis of metal complexes incorporating this ligand and the evaluation of their performance in various catalytic transformations.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2-(trimethylsilyl)pyridine, and how can reaction conditions be optimized?
The synthesis of halogenated pyridines with bulky silyl groups typically involves:
- Stepwise functionalization : Starting with a pre-chlorinated pyridine, the trimethylsilyl (TMS) group can be introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Kumada or Negishi reactions). For example, highlights similar compounds synthesized using palladium catalysts for cross-coupling of silyl groups .
- Optimization parameters : Reaction temperature (often 60–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of silylating agents (e.g., TMS-Cl with a base like LDA) are critical. notes that chloromethylation of pyridine derivatives requires anhydrous conditions to avoid hydrolysis of the TMS group .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can resolve the electronic environment of the pyridine ring, with deshielding effects observed for protons near the TMS group () . Si NMR is particularly useful for confirming TMS attachment (shift range: 0–20 ppm).
- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 peak).
- Elemental analysis : Quantifies C, H, N, and Cl content to confirm purity, as emphasized in for related silylpyridines .
Advanced Research Questions
Q. How does the steric and electronic influence of the trimethylsilyl group affect the reactivity of this compound in cross-coupling reactions?
The TMS group:
- Steric effects : Hinders nucleophilic attack at the 2-position, directing reactivity to the 4- or 5-positions of the pyridine ring. This is analogous to , where iodo substituents in similar compounds undergo selective Suzuki-Miyaura coupling .
- Electronic effects : The electron-donating TMS group increases electron density on the pyridine ring, potentially altering regioselectivity in electrophilic substitutions. Computational studies (e.g., DFT, as in ) can map frontier molecular orbitals to predict reactive sites .
Q. What strategies resolve contradictions in reported biological activity data for halogenated silylpyridines, and how can experimental designs be improved?
- Data reconciliation : Compare in vitro assays (e.g., enzyme inhibition in ) with in silico docking studies to identify false positives caused by aggregation or solvent effects .
- Improved designs :
- Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement.
- Control for TMS group hydrolysis, which can generate silanols that non-specifically bind proteins () .
Q. How can crystallographic data for this compound derivatives be refined to resolve disorder in the TMS group?
- Refinement tools : Use programs like SHELXL () or OLEX2 () to model rotational disorder of the TMS group. Constraints (e.g., SIMU and DELU commands) improve thermal parameter convergence .
- Low-temperature data collection : Reduces thermal motion artifacts, as demonstrated in for structurally complex hydrazone-pyridine derivatives .
Methodological Considerations
Q. What computational methods are recommended to predict the physicochemical properties of this compound?
- DFT calculations : Gaussian 09W () can optimize geometry and calculate dipole moments, polarizability, and LogP values to estimate solubility .
- Molecular dynamics (MD) : Simulate interactions with biological membranes or solvents to guide formulation studies (e.g., DMSO/water mixtures).
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Directed ortho-metalation : Use TMS as a directing group with strong bases (e.g., LDA) to deprotonate the 4-position, enabling subsequent alkylation or halogenation () .
- Protection/deprotection : Temporarily mask the TMS group with a labile protecting agent (e.g., BOC) to functionalize the chlorine substituent selectively.
Tables for Key Data
Table 1. Synthetic Optimization Parameters for TMS-Pyridines
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–100°C | Prevents side reactions | |
| Solvent | THF/DMF | Enhances silylation | |
| Catalyst | Pd(PPh) | Facilitates coupling |
Table 2. Spectroscopic Signatures of this compound
| Technique | Key Observations | Interpretation |
|---|---|---|
| H NMR | δ 8.5–8.7 (H-6) | Deshielding near Cl |
| Si NMR | δ 10–15 | Confirms TMS group |
| HRMS | [M+H] m/z 214.05 | Matches theoretical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
